

An In-depth Technical Guide to Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate

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Compound of Interest

Compound Name: Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate

Cat. No.: B1294231

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CAS Number: 957062-83-8

This technical guide provides a comprehensive overview of **Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate**, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. Due to its specific substitution pattern, this molecule serves as a valuable intermediate in the synthesis of more complex biologically active molecules. This document outlines its physicochemical properties, a detailed synthetic route, and the broader pharmacological context of the imidazole scaffold.

Physicochemical and Spectroscopic Data

Detailed experimental data for **Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate** is not extensively available in peer-reviewed literature, which is common for specialized synthetic intermediates. However, key calculated and supplier-provided data are summarized below. For comparative purposes, the properties of its immediate precursor, Ethyl 1H-imidazole-4-carboxylate, are also provided.

Table 1: Physicochemical Properties of **Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate**

Property	Value
CAS Number	957062-83-8
Molecular Formula	C ₉ H ₁₄ N ₂ O ₃
Molecular Weight	198.22 g/mol
Purity	Typically >95% (as per commercial suppliers)
Storage Temperature	2-8°C

Table 2: Physicochemical Properties of the Precursor, Ethyl 1H-imidazole-4-carboxylate

Property	Value
CAS Number	23785-21-9
Molecular Formula	C ₆ H ₈ N ₂ O ₂
Molecular Weight	140.14 g/mol
Appearance	Off-white to yellow crystalline powder
Melting Point	176-179 °C

Synthesis and Experimental Protocols

The synthesis of **Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate** can be logically approached in a two-step sequence starting from the commercially available Ethyl 1H-imidazole-4-carboxylate. The first step involves the synthesis of this precursor, followed by the N-alkoxymethylation of the imidazole ring.

Step 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate

A common and well-documented method for the synthesis of Ethyl 1H-imidazole-4-carboxylate involves the hydrolysis and subsequent esterification of a suitable precursor. A patented method describes the hydrolysis of ethyl 2-mercapto-4-imidazolecarboxylate followed by oxidative desulfurization. An alternative route starts from glycine.

Experimental Protocol (based on oxidative desulfurization):

- **Hydrolysis of Ethyl 2-mercapto-4-imidazolecarboxylate:** To a solution of ethyl 2-mercapto-4-imidazolecarboxylate in a suitable solvent (e.g., ethanol), an aqueous solution of a strong base (e.g., sodium hydroxide) is added. The reaction mixture is stirred at an elevated temperature (e.g., 50-70°C) until the reaction is complete (monitored by TLC).
- **Oxidative Desulfurization:** After cooling the reaction mixture, an oxidizing agent (e.g., 30% hydrogen peroxide) is added dropwise while maintaining the temperature below a certain threshold (e.g., 30°C). The reaction is stirred until all the starting material is consumed.
- **Work-up and Isolation:** The pH of the solution is adjusted to neutral (pH 7) using a suitable acid (e.g., hydrochloric acid), which typically results in the precipitation of the crude product. The precipitate is collected by filtration, washed with cold water, and dried.
- **Purification:** The crude Ethyl 1H-imidazole-4-carboxylate can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/petroleum ether) to yield the final product as a crystalline solid.

Step 2: Proposed Synthesis of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate

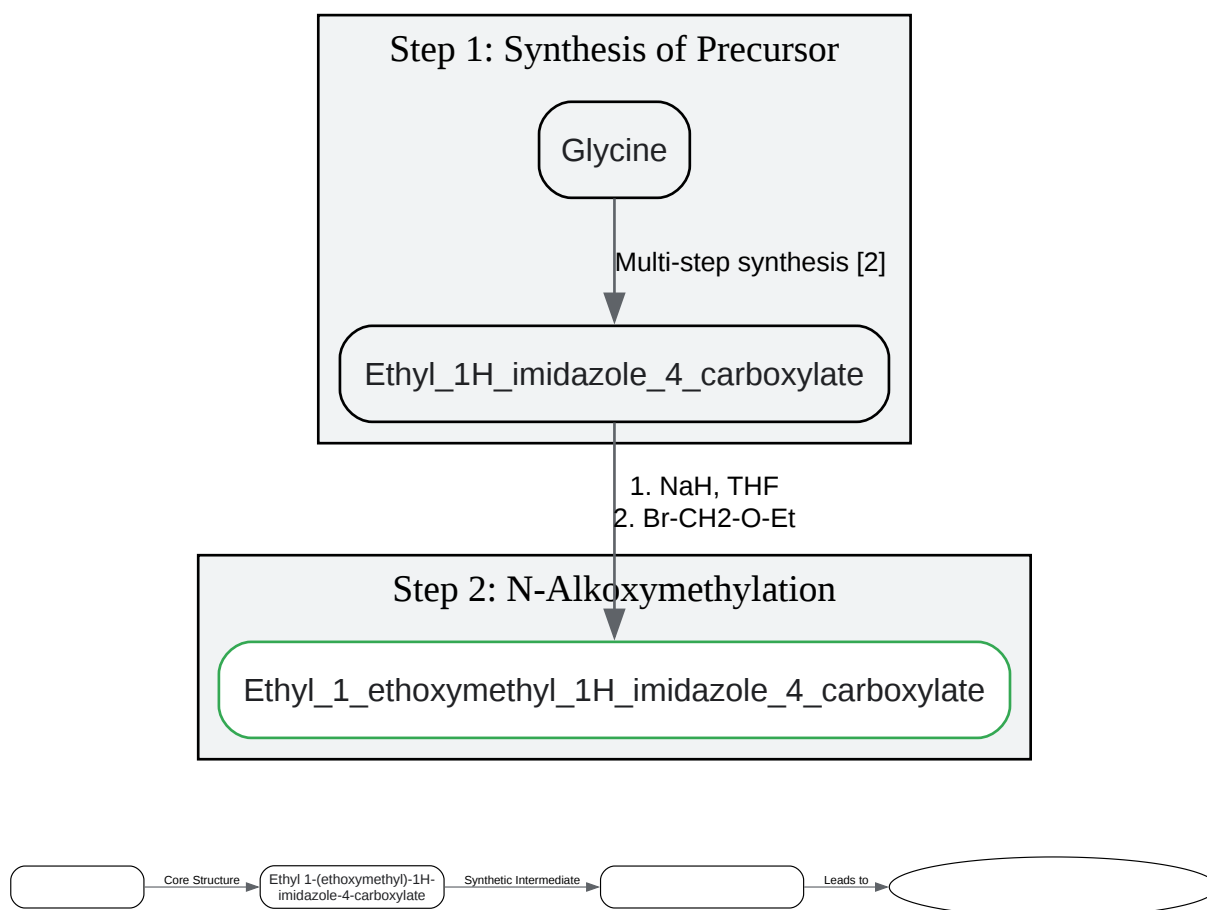
The introduction of the ethoxymethyl group at the N-1 position of the imidazole ring can be achieved through a standard N-alkylation reaction.

Proposed Experimental Protocol:

- **Deprotonation:** To a solution of Ethyl 1H-imidazole-4-carboxylate in a dry aprotic solvent (e.g., anhydrous tetrahydrofuran or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), a strong base such as sodium hydride (NaH) is added portion-wise at 0°C. The reaction mixture is stirred at this temperature for 30-60 minutes to ensure complete deprotonation of the imidazole nitrogen.
- **N-Alkoxy methylation:** To the resulting solution, a stoichiometric amount of bromomethyl ethyl ether (or a similar ethoxymethylating agent) is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours (or until completion as monitored by TLC).

- **Work-up and Isolation:** The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure **Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate**.

Synthetic Workflow Diagram



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